

Commercial availability and suppliers of Sertindole-d4

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Compound of Interest

Compound Name: Sertindole-d4

Cat. No.: B15617886

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Sertindole-d4: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Sertindole-d4**, a deuterated analog of the atypical antipsychotic Sertindole. This document details its commercial availability, provides a representative experimental protocol for its use as an internal standard in quantitative bioanalysis, and illustrates the key signaling pathways of its parent compound, Sertindole.

Commercial Availability and Suppliers of Sertindole-d4

Sertindole-d4 is available from several commercial suppliers as a research chemical. It is primarily used as an internal standard in analytical methodologies, such as mass spectrometry, to ensure the accuracy and precision of the quantification of Sertindole in biological matrices.[1][2] While specific details like isotopic purity can be lot-dependent and are typically found on the Certificate of Analysis provided by the supplier, the following table summarizes key information from various vendors.[3][4][5]

Supplier	Catalog Number	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Stated Purity
MedChemExpress	HY-14543S	1794737-42-0	C ₂₄ H ₂₂ D ₄ ClF N ₄ O	444.97	98.64%
Santa Cruz Biotechnology	sc-479632	1794737-42-0	C ₂₄ H ₂₂ D ₄ ClF N ₄ O	444.97	Not specified
Pharmaffiliates	PA STI 079160	1794737-42-0	C ₂₄ H ₂₂ D ₄ ClF N ₄ O	444.97	Not specified

Experimental Protocols

The following is a representative, detailed methodology for the use of **Sertindole-d4** as an internal standard for the quantitative analysis of Sertindole in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This protocol is based on established methods for the analysis of antipsychotic drugs in biological matrices.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Objective:

To accurately quantify the concentration of Sertindole in human plasma samples.

Materials and Reagents:

- Sertindole (analyte) reference standard
- **Sertindole-d4** (internal standard)
- Human plasma (blank, and for calibration curve and quality control samples)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)

- Water (LC-MS grade)
- Solid Phase Extraction (SPE) cartridges

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Analytical balance
- Centrifuge
- Vortex mixer
- Evaporator (e.g., nitrogen evaporator)

Procedure:

1. Preparation of Stock and Working Solutions:

- Sertindole Stock Solution (1 mg/mL): Accurately weigh and dissolve Sertindole reference standard in methanol.
- **Sertindole-d4** Stock Solution (1 mg/mL): Accurately weigh and dissolve **Sertindole-d4** in methanol.
- Working Solutions: Prepare serial dilutions of the Sertindole stock solution in 50:50 methanol:water to create calibration standards and quality control (QC) samples. Prepare a working solution of **Sertindole-d4** at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

2. Sample Preparation (Solid Phase Extraction):

- Thaw plasma samples, calibration standards, and QCs at room temperature.
- To 200 μ L of each plasma sample, add 20 μ L of the **Sertindole-d4** internal standard working solution and vortex briefly.

- Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of acetonitrile.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography Conditions:
 - Column: C18 analytical column (e.g., 2.1 x 50 mm, 1.8 µm)
 - Mobile Phase A: 0.1% Formic acid in water
 - Mobile Phase B: 0.1% Formic acid in acetonitrile
 - Gradient: A suitable gradient to separate Sertindole from matrix components.
 - Flow Rate: 0.3 mL/min
 - Injection Volume: 5 µL
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+)
 - Scan Type: Multiple Reaction Monitoring (MRM)
 - MRM Transitions (example):
 - Sertindole: Q1/Q3 (e.g., m/z 441.2 → 188.1)

- **Sertindole-d4**: Q1/Q3 (e.g., m/z 445.2 -> 192.1)

- Optimize collision energy and other MS parameters for maximum signal intensity.

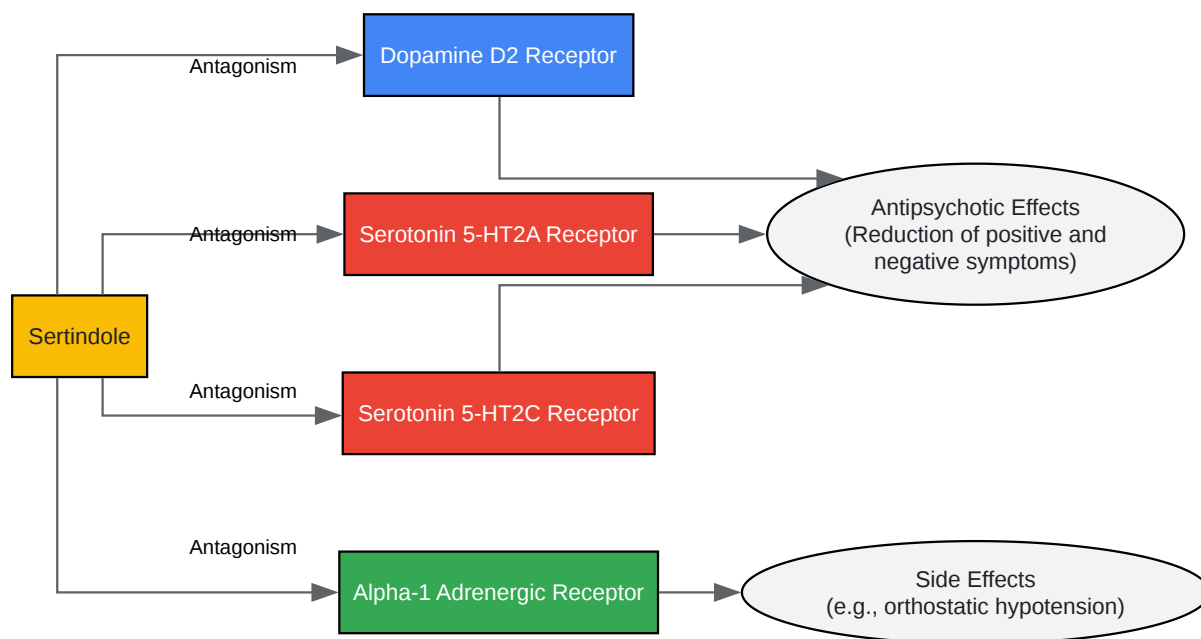
4. Data Analysis:

- Integrate the peak areas for both Sertindole and **Sertindole-d4** for all samples.
- Calculate the peak area ratio of Sertindole to **Sertindole-d4**.
- Construct a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards using a linear regression model.
- Determine the concentration of Sertindole in the unknown samples by interpolating their peak area ratios from the calibration curve.

Signaling Pathways and Experimental Workflow

Sertindole Signaling Pathways

Sertindole is an atypical antipsychotic that exerts its therapeutic effects through antagonism of several neurotransmitter receptors.[6][7][8] Its primary mechanism of action involves the blockade of dopamine D2, serotonin 5-HT2A and 5-HT2C, and alpha-1 adrenergic receptors.[6][9][10][11][12]

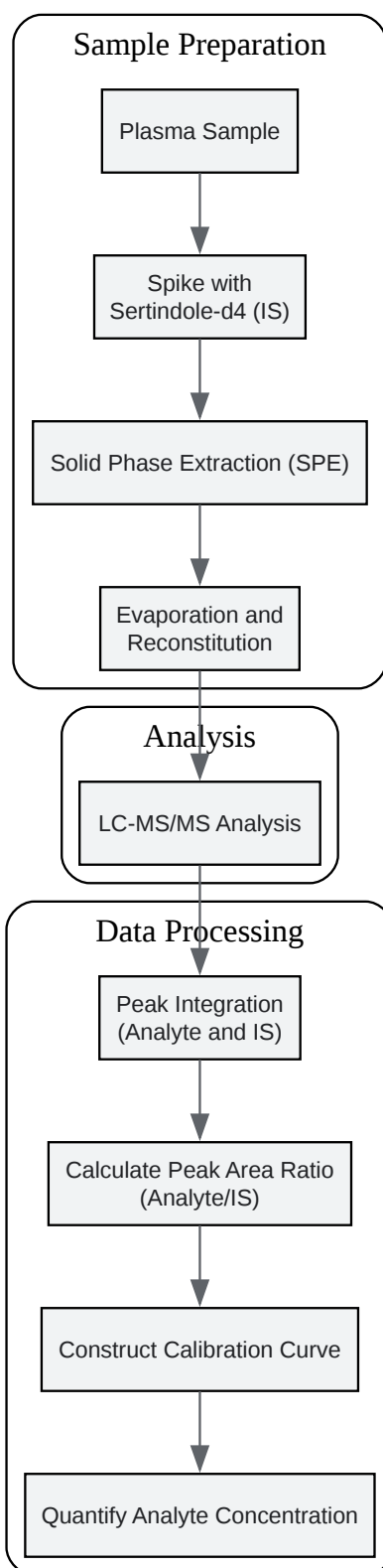


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Caption: Sertindole's multi-receptor antagonism.

Experimental Workflow for Quantitative Analysis

The following diagram illustrates a typical workflow for the quantification of an analyte in a biological matrix using a deuterated internal standard like **Sertindole-d4**.



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Caption: Bioanalytical workflow using an internal standard.

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